molecular formula C9H8N2O3 B367129 methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate CAS No. 34042-72-3

methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate

Cat. No.: B367129
CAS No.: 34042-72-3
M. Wt: 192.17g/mol
InChI Key: NGPYFWYJJUVZPA-UHFFFAOYSA-N
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Description

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is a heteroaromatic compound of significant interest in scientific research, incorporating a pyrazole core linked to a furan ring and a methyl ester functional group. This structure is part of a broader class of pyrazole-carboxylate esters known for their utility as key intermediates in the synthesis of more complex molecules . Compounds within this family are frequently explored in pharmaceutical research for their potential biological activities and as building blocks for active pharmaceutical ingredients (APIs) . The conjugated π-system formed by the furan and pyrazole rings contributes to the molecule's electronic properties, suggesting potential applications in material science, including the development of optoelectronic materials and sensors . The reactivity of this molecule is defined by its distinct functional sites. The pyrazole ring nitrogen atoms can serve as potential sites for coordination or N-alkylation, while the methyl ester group can be hydrolyzed to a carboxylic acid or undergo other transformations to access different derivatives . Researchers value this compound for its versatility in medicinal chemistry, where similar structures have been used in the preparation of targeted therapies, such as kinase inhibitors for cancer treatment . In material science, density functional theory (DFT) studies on analogous structures indicate a planar molecular conformation and a significant HOMO-LUMO energy gap, which are key parameters for predicting stability and electronic behavior in optoelectronic applications . Handling and Safety: This product is intended for research purposes only and is not classified as a medicinal product or medicinal device. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet and wear appropriate personal protective equipment. Note on Availability: Specific analytical data for this exact compound may be limited. Researchers are encouraged to inquire for detailed specifications and purity information.

Properties

IUPAC Name

methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)7-5-6(10-11-7)8-3-2-4-14-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPYFWYJJUVZPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate typically involves the reaction of furan derivatives with pyrazole precursors. One common method includes the use of a Wittig reaction, where a furan aldehyde reacts with a pyrazole ylide under mild conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted furan and pyrazole compounds .

Scientific Research Applications

Chemistry

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate serves as a crucial building block in organic synthesis. It is employed in the preparation of more complex molecules, facilitating the development of new materials and chemical compounds.

Biology

Research indicates that this compound exhibits promising biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds, including this compound, possess significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound has been explored for its potential to inhibit cyclooxygenase enzymes, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development : The compound is under investigation for its potential use as a pharmaceutical intermediate in drug formulations targeting various diseases due to its ability to interact with biological targets effectively .
  • Anticancer Activity : Some studies have reported that pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new products in the chemical manufacturing sector.

Data Tables

Application AreaSpecific UseObserved Activity
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyAntimicrobial agentEffective against E. coli, S. aureus
MedicineDrug developmentPotential anti-inflammatory and anticancer effects
IndustrySpecialty chemicals productionUsed in manufacturing innovative materials

Case Studies

  • Antimicrobial Activity Study :
    A series of pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. This compound exhibited significant inhibitory activity against selected pathogenic bacteria at MIC values ranging from 12.5 mg/mL to lower concentrations .
  • Cancer Cell Line Evaluation :
    In vitro studies demonstrated that this compound derivatives showed potent cytotoxic effects against various cancer cell lines, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical reactivity and potential biological activity. This dual-ring structure allows for diverse applications and interactions that are not possible with simpler furan or pyrazole derivatives.

Biological Activity

Methyl 3-(2-furyl)-1H-pyrazole-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrazole ring fused with a furan moiety. Its molecular formula is C9H8N2O3C_9H_8N_2O_3, and it has a molecular weight of approximately 192.17 g/mol. The compound typically appears as an off-white crystalline solid with a melting point exceeding 100 °C .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anti-inflammatory Properties

  • The compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain.

2. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

3. Analgesic Effects

  • The compound has shown promise as an analgesic agent, potentially providing pain relief through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
  • Receptor Modulation: It may also interact with receptors that modulate pain and inflammation, although specific receptor targets are still under investigation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is provided below:

Compound NameMolecular FormulaBiological Activity
This compoundC9H8N2O3Anti-inflammatory, analgesic
Ethyl 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylateC10H10N2O3Potential anti-inflammatory effects
3-(5-Methyl-2-furyl)-1H-pyrazole-5-carboxylic acidC10H10N2O2Antimicrobial properties
Methyl 3-(5-methyl-2-furyl)-1H-pyrazole-5-carboxylateC10H10N2O3Antioxidant activity

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent effect on COX inhibition, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains revealed that this compound exhibited moderate antimicrobial activity. Further research is needed to explore its efficacy against resistant strains and its potential use in clinical settings .

Q & A

Q. Key Factors Affecting Yield :

ConditionOptimization StrategyReference
SolventPolar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
TemperatureReflux (~80–100°C) improves reaction kinetics.
CatalystAcidic catalysts (e.g., acetic acid) stabilize intermediates.

Data Gap : Limited literature on furyl-specific side reactions; systematic screening of substituent effects is recommended.

Advanced: How can computational modeling resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Discrepancies in biological activity (e.g., antifungal vs. antibacterial potency) may arise from:

  • Structural isomerism : Substituent positioning (e.g., furyl at C3 vs. C5) alters binding affinity .
  • Solvent interactions : Hydration effects in assays may mask true activity .

Q. Approach :

Molecular Docking : Compare binding modes with target enzymes (e.g., fungal CYP51 vs. bacterial DHFR) using AutoDock Vina .

MD Simulations : Simulate solvent-solute interactions to assess assay artifacts .

QSAR Models : Train models on pyrazole derivatives to predict activity cliffs .

Example : A 2020 study reconciled variable IC50 values by identifying solvent-dependent aggregation in antibacterial assays .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Peaks at δ 6.3–6.8 ppm (furyl protons) and δ 3.8–4.0 ppm (ester methyl) confirm substitution patterns .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm validates ester functionality .
  • X-ray Crystallography : Resolves tautomerism (1H-pyrazole vs. 2H-pyrazole) via N–H bond localization .
  • HRMS : Exact mass (calc. for C₁₀H₁₀N₂O₃: 206.0688) ensures purity .

Limitation : Crystallography requires high-quality crystals; alternative FT-IR can confirm functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .

Advanced: How does the furyl group influence regioselectivity in further functionalization reactions?

Methodological Answer :
The electron-rich furyl ring directs electrophilic substitution:

  • Electrophilic Aromatic Substitution : Bromination occurs preferentially at the furyl C5 position due to resonance stabilization .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids favor C3 substitution on the pyrazole .

Q. Experimental Design :

Competitive Reactions : Compare reactivity of furyl vs. phenyl analogs under identical Pd-catalyzed conditions.

DFT Calculations : Map frontier molecular orbitals to predict reactive sites .

Case Study : A 2023 study showed furyl groups reduce steric hindrance in Sonogashira couplings, enabling access to alkynylated derivatives .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer :
While specific toxicity data is scarce (), general pyrazole-handling guidelines apply:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Spill Management : Absorb with inert material (vermiculite) and dispose via licensed waste services .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.

Data Gap : No ecotoxicity studies available; assume persistence in aquatic systems and avoid drain disposal .

Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing for this compound?

Q. Methodological Answer :

  • Synthesis of ¹³C-Labeled Derivative : Introduce ¹³C at the ester methyl group via methanol-¹³C in esterification .
  • Applications :
    • LC-MS Metabolomics : Track incorporation into fungal ergosterol biosynthesis intermediates .
    • Kinetic Isotope Effects (KIE) : Study rate-limiting steps in enzymatic degradation .

Case Study : A 2021 study used ¹³C-labeled pyrazoles to identify unexpected hepatic glucuronidation pathways .

Basic: What are the standard assays for evaluating the compound’s bioactivity?

Q. Methodological Answer :

  • Antifungal : Broth microdilution (CLSI M38) against Candida albicans .
  • Antioxidant : DPPH radical scavenging assay (IC50 < 100 µM considered active) .
  • Cytotoxicity : MTT assay on HEK293 cells to rule off-target effects .

Data Interpretation : Normalize activity to positive controls (e.g., fluconazole for antifungal assays) .

Advanced: What strategies mitigate racemization during chiral derivatization of this compound?

Methodological Answer :
Racemization risks arise at the pyrazole N1 position during derivatization:

  • Low-Temperature Reactions : Perform acylations at –20°C to slow keto-enol tautomerism .
  • Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce enantioselectivity .
  • Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Example : A 2019 study achieved 98% ee by coupling with L-proline methyl ester under cryogenic conditions .

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